Enpp-1-IN-16 is classified as a phosphodiesterase inhibitor, specifically targeting the ENPP1 enzyme. It has been identified through structure-based drug design and biological evaluation studies aimed at developing selective inhibitors for therapeutic use in oncology and other diseases. This compound is part of a broader category of small molecule inhibitors that are being explored for their potential to modulate ENPP1 activity in various pathological conditions.
The synthesis of Enpp-1-IN-16 typically involves multi-step organic synthesis techniques, including:
The molecular structure of Enpp-1-IN-16 can be analyzed through X-ray crystallography or computational modeling techniques. Key features include:
Data from crystallographic studies may provide insights into the three-dimensional conformation of Enpp-1-IN-16, elucidating how it fits into the active site of ENPP1.
Enpp-1-IN-16 primarily acts by inhibiting the enzymatic activity of ENPP1, thereby preventing the hydrolysis of nucleotide substrates such as ATP and cGAMP. The mechanism involves:
The mechanism by which Enpp-1-IN-16 exerts its effects involves several key steps:
Experimental data supporting this mechanism often comes from assays measuring changes in nucleotide concentrations following treatment with Enpp-1-IN-16.
Enpp-1-IN-16 exhibits several notable physical and chemical properties:
Enpp-1-IN-16 has potential applications in various scientific fields:
Studies involving Enpp-1-IN-16 continue to explore its efficacy, safety profile, and potential integration into therapeutic regimens aimed at treating cancers characterized by aberrant ENPP1 activity.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: